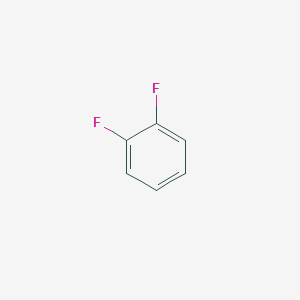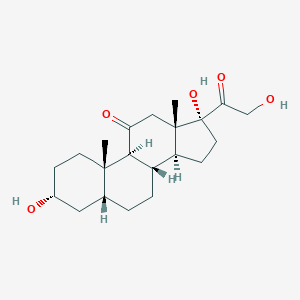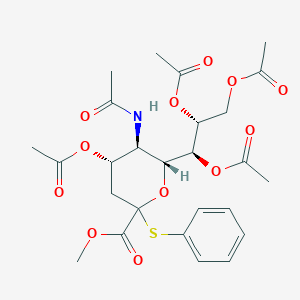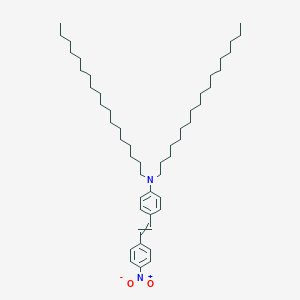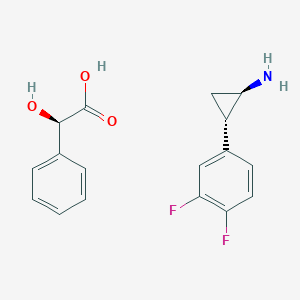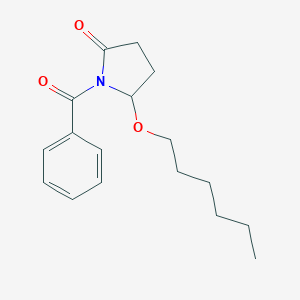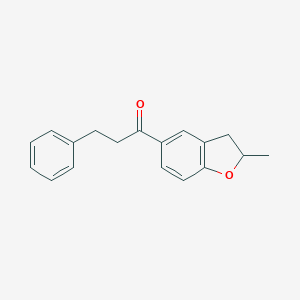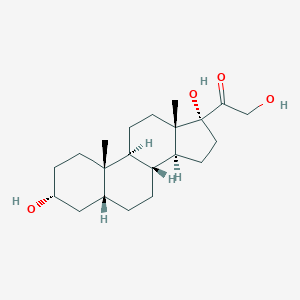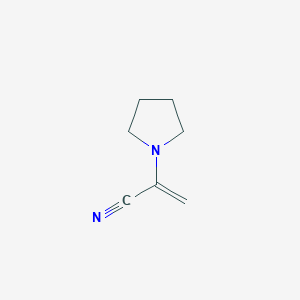
2-Pyrrolidin-1-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylprop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. By inhibiting PP2A, 2-Pyrrolidin-1-ylprop-2-enenitrile can induce cell death in cancer cells and prevent tumor growth.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylprop-2-enenitrile involves the inhibition of protein phosphatase 2A (2-Pyrrolidin-1-ylprop-2-enenitrile), which is a tumor suppressor protein. 2-Pyrrolidin-1-ylprop-2-enenitrile plays a crucial role in regulating cell growth and division, and its inhibition can lead to cell death in cancer cells. 2-Pyrrolidin-1-ylprop-2-enenitrile binds to the catalytic subunit of 2-Pyrrolidin-1-ylprop-2-enenitrile, preventing its activity and leading to the accumulation of phosphorylated proteins, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
2-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have a significant impact on the biochemical and physiological functions of cancer cells. In a study published in the Journal of Biological Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can induce the accumulation of phosphorylated proteins in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its selectivity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Pyrrolidin-1-ylprop-2-enenitrile. One of the main directions is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, there is a need to investigate the potential toxicity of this compound and its effects on normal cells. Another future direction is to explore the use of this compound in combination with other cancer treatments to enhance its efficacy. Overall, the research on 2-Pyrrolidin-1-ylprop-2-enenitrile has significant potential for the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile is a multi-step process that involves the reaction of various chemical reagents. According to a study published in the Journal of Organic Chemistry, the synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile can be achieved by reacting 2-bromo-1-phenylethanone with pyrrolidine in the presence of potassium carbonate. The resulting product is then reacted with acrylonitrile in the presence of a palladium catalyst to yield 2-Pyrrolidin-1-ylprop-2-enenitrile.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylprop-2-enenitrile has been extensively studied for its potential application in cancer treatment. In a study published in the Journal of Medicinal Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can selectively inhibit the growth of cancer cells without affecting normal cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
128957-40-4 |
|---|---|
Nom du produit |
2-Pyrrolidin-1-ylprop-2-enenitrile |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c1-7(6-8)9-4-2-3-5-9/h1-5H2 |
Clé InChI |
LHVLOCLXLUFPIG-UHFFFAOYSA-N |
SMILES |
C=C(C#N)N1CCCC1 |
SMILES canonique |
C=C(C#N)N1CCCC1 |
Synonymes |
1-Pyrrolidineacetonitrile,alpha-methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



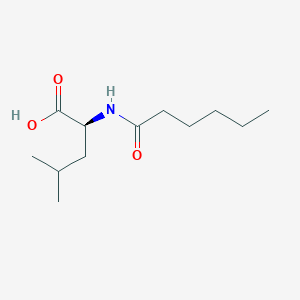
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
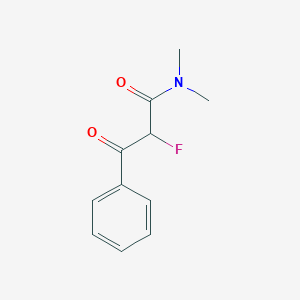
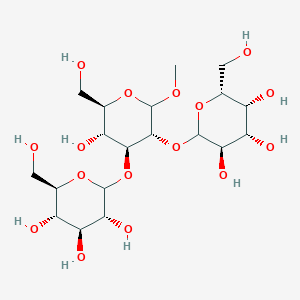
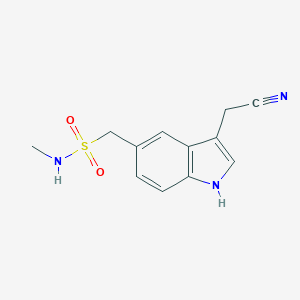
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
